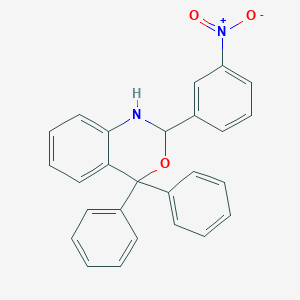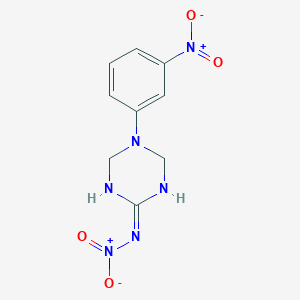![molecular formula C23H21ClN2O2S B11562183 N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11562183.png)
N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzyloxy group, a chlorophenyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Introduction of the chlorophenyl group: The benzyloxyphenyl intermediate is then reacted with a chlorophenyl methyl sulfide in the presence of a suitable catalyst to introduce the chlorophenyl group.
Formation of the acetohydrazide moiety: The final step involves the reaction of the intermediate with hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate the activity of these proteins and influence various biochemical pathways.
Inducing oxidative stress: The compound may generate reactive oxygen species, leading to cellular damage and apoptosis.
Inhibiting cell proliferation: By interfering with key signaling pathways, the compound can inhibit the growth and division of cells.
Comparison with Similar Compounds
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE: This compound has a similar structure but with a methylphenoxy group instead of a chlorophenyl group.
N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE: This compound contains a benzimidazole moiety, which may confer different biological activities.
Properties
Molecular Formula |
C23H21ClN2O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21ClN2O2S/c24-21-12-6-4-11-20(21)16-29-17-23(27)26-25-14-19-10-5-7-13-22(19)28-15-18-8-2-1-3-9-18/h1-14H,15-17H2,(H,26,27)/b25-14+ |
InChI Key |
IWGLOSLBBRRAMI-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)CSCC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CSCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11562105.png)

![N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline](/img/structure/B11562118.png)
![2-[5-(4-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11562124.png)
![2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11562125.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11562127.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11562140.png)

![5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B11562156.png)

![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11562163.png)
![5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11562164.png)
![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562170.png)

